molecular formula C23H30N2O5S B10927216 propyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

propyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10927216
M. Wt: 446.6 g/mol
InChI Key: QYQFTVRVNLWSNO-UHFFFAOYSA-N
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Description

Propyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzothiophene ring, an isoindoline moiety, and a propyl ester group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the isoindoline derivative, followed by the formation of the benzothiophene ring system. The final step involves the esterification of the carboxylate group with propanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the propyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various ester derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.

    Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of propyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific ester group and the combination of the isoindoline and benzothiophene moieties. This distinct structure may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

propyl 2-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H30N2O5S/c1-2-13-30-23(29)19-16-9-5-6-10-17(16)31-20(19)24-18(26)11-12-25-21(27)14-7-3-4-8-15(14)22(25)28/h14-15H,2-13H2,1H3,(H,24,26)

InChI Key

QYQFTVRVNLWSNO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C(=O)C4CCCCC4C3=O

Origin of Product

United States

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